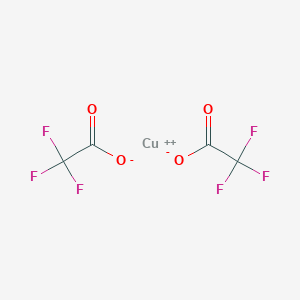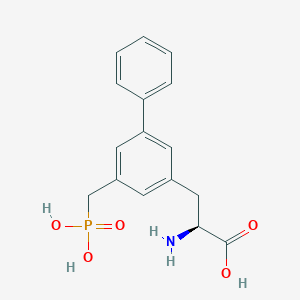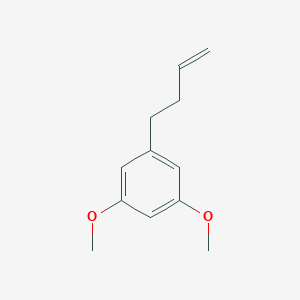
(S)-1,1,1-Trifluorodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including compounds similar to (S)-1,1,1-Trifluorodecan-2-ol, has been achieved through hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts, leading to enantiomerically pure trifluorolactic acid (Kuroki et al., 2000). Another approach involves the use of 1-trifluoromethylvinylsilane as a CF2=C(-)-CH2+ synthon for the synthesis of functionalized 1,1-difluoro-1-alkenes, showcasing the versatility of building blocks for fluorinated compounds (Ichikawa et al., 2003).
Molecular Structure Analysis
Research on the molecular structure of fluorinated compounds similar to (S)-1,1,1-Trifluorodecan-2-ol has been conducted, with electron diffraction investigations providing insights into their geometric configurations and the influence of fluorination on molecular stability (Iwasaki, 1958).
Chemical Reactions and Properties
Trifluorodiazoethane, a related reagent, has been extensively used for the synthesis of various trifluoromethyl-substituted organic molecules, highlighting the reactivity and utility of fluorinated compounds in synthetic chemistry (Mykhailiuk, 2020). The synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate further demonstrate the diverse chemical transformations possible with trifluoromethyl groups (Hanamoto et al., 2003).
Physical Properties Analysis
The unique physical properties of fluorinated alcohols, such as (S)-1,1,1-Trifluorodecan-2-ol, are often characterized by their high stability and reactivity, which make them valuable in various chemical reactions and applications. The comprehensive review of 2,2,2-trifluorodiazoethane's journey since its discovery elucidates the significant impact of fluorination on the physical properties of organic compounds (Mykhailiuk, 2020).
Chemical Properties Analysis
The chemical properties of (S)-1,1,1-Trifluorodecan-2-ol and related compounds are marked by their reactivity towards various organic synthesis reactions. The role of trifluorodiazoethane as a trifluoroethylating reagent showcases the chemical versatility of fluorinated compounds, enabling the synthesis of a wide array of fluorine-containing organic molecules (Mykhailiuk, 2020).
Applications De Recherche Scientifique
Enantioselective Synthesis
(S)-1,1,1-Trifluorodecan-2-ol is involved in the enantioselective synthesis of fluorine-containing compounds. For instance, Kuroki et al. (2000) demonstrated the synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating enol acetates using chiral ruthenium catalysts, which is a crucial process in producing enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Synthesis of Epoxypropane and Other Derivatives
Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, leading to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane. This demonstrates the compound's versatility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Microwave-Assisted Synthesis
Rayo et al. (2010) presented an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. They utilized microwave irradiation, which is an environmentally friendly approach, indicating the compound's role in green chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
Solvent Applications
Eberson et al. (1997) discussed the use of hexafluoropropan-2-ol, a related compound, as a solvent. Its properties, such as low nucleophilicity and high hydrogen bonding strength, make it ideal for studying radical cations, indicating potential uses for (S)-1,1,1-Trifluorodecan-2-ol in similar applications (Eberson, Hartshorn, Persson, & Radner, 1997).
Physicochemical Property Studies
Fioroni et al. (2003) used 1,1,1-Trifluoro-propan-2-ol to study the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. Their research provides insights into the behavior of such compounds in aqueous solutions, which could be extrapolated to (S)-1,1,1-Trifluorodecan-2-ol (Fioroni, Burger, Mark, & Roccatano, 2003).
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCYMPYGWJDQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


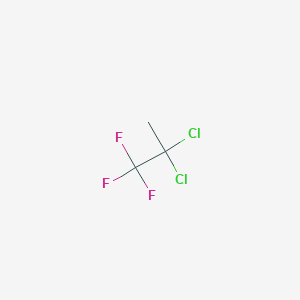
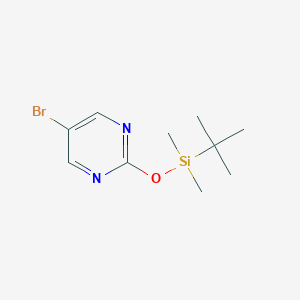
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
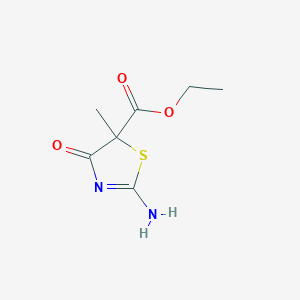
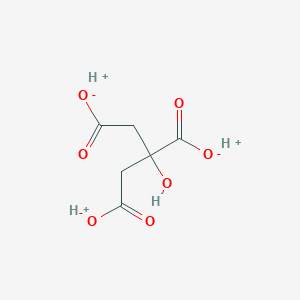
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
